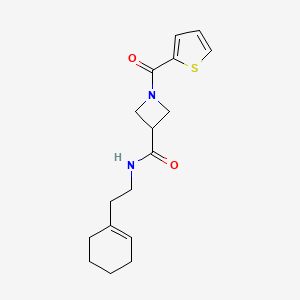

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a heterocyclic compound featuring a unique azetidine core (a four-membered nitrogen-containing ring) substituted with a thiophene-2-carbonyl group and a cyclohexene-containing ethyl chain.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c20-16(18-9-8-13-5-2-1-3-6-13)14-11-19(12-14)17(21)15-7-4-10-22-15/h4-5,7,10,14H,1-3,6,8-9,11-12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVVZLWEUSYEPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2CN(C2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological implications.

Structural Characteristics

The compound features a unique structure that includes:

- Cyclohexene moiety : This contributes to its hydrophobic characteristics and may influence membrane interactions.

- Thiophene ring : Known for its electron-rich nature, this part of the molecule is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.

- Azetidine ring : This five-membered nitrogen-containing ring can enhance the compound's bioactivity by influencing its interaction with biological targets.

The molecular formula of the compound is CHNOS, with a molecular weight of approximately 295.37 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the cyclohexene derivative : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the thiophene moiety : This is often done via coupling reactions that link thiophene derivatives to the azetidine framework.

- Final assembly : The last step usually involves the formation of the amide bond, which is crucial for the biological activity of the compound.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The presence of the thiophene moiety suggests potential activity against various bacterial strains, as thiophenes are known for their ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

Antitumor Activity

Research has shown that compounds with similar structural features can demonstrate antitumor activity. For instance, derivatives containing azetidine and thiophene have been evaluated against several cancer cell lines, including A549 (lung cancer), K562 (leukemia), and PC-3 (prostate cancer). The mechanisms often involve:

- Induction of apoptosis : Some studies have reported that such compounds can trigger programmed cell death in cancer cells.

- Cell cycle arrest : Compounds have been observed to cause cell cycle arrest at specific phases, leading to reduced proliferation rates.

Case Studies

Several studies have investigated related compounds with similar structures. For example:

- Study on β-Carboline Derivatives : A series of β-carboline derivatives were synthesized and tested for antitumor activity against multiple human tumor cell lines. One notable compound exhibited an IC value of 9.86 µM against PC-3 cells, demonstrating significant inhibitory effects on cell proliferation and migration .

- Inhibition Mechanisms : Research indicates that compounds like this compound might inhibit key enzymes involved in cancer progression, such as topoisomerases and cyclin-dependent kinases .

Summary of Biological Activities

Comparison with Similar Compounds

Core Heterocyclic Rings

- Azetidine vs. Pyrazolone/Pyrimidine/Imidazole: The azetidine ring in the target compound contrasts with larger heterocycles like pyrazolones (), pyrido[1,2-a]pyrimidin-4-ones (), and imidazoles ().

Substituent Analysis

- Thiophene-2-carbonyl Group: This moiety is shared with ethyl 1-(thiophene-2-carbonyl)-4-cyano-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (), which demonstrated antidepressant activity, and N-(2-nitrophenyl)thiophene-2-carboxamide (), which exhibited genotoxic and antimicrobial properties. The electron-rich thiophene may enhance π-π stacking interactions in biological targets .

Carboxamide Linkage

- The carboxamide group is a common pharmacophore in analogs like N-(2-nitrophenyl)thiophene-2-carboxamide () and pyrazolone derivatives (), facilitating hydrogen bonding with biological targets.

Pharmacological and Physicochemical Properties

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.